3-Bromo-6-fluorochromone

Catalog No.
S668058
CAS No.
179111-05-8
M.F
C9H4BrFO2
M. Wt
243.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-6-fluorochromone

CAS Number

179111-05-8

Product Name

3-Bromo-6-fluorochromone

IUPAC Name

3-bromo-6-fluorochromen-4-one

Molecular Formula

C9H4BrFO2

Molecular Weight

243.03 g/mol

InChI

InChI=1S/C9H4BrFO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H

InChI Key

KASZNDJKYQAXNZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)Br

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)Br

3-Bromo-6-fluorochromone (CAS 179111-05-8) is a highly versatile, halogenated heterocyclic building block characterized by a reactive C3-bromide and a metabolically stabilizing C6-fluorine atom on a chromone core. In industrial and medicinal chemistry workflows, this compound serves as a premier precursor for the synthesis of complex isoflavones, benzofuropyrimidines, and kinase inhibitors. The C3-bromide acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Heck, and Sonogashira couplings), while the C6-fluorine atom significantly modulates the lipophilicity and electronic distribution of the scaffold. For procurement professionals, securing high-purity 3-bromo-6-fluorochromone ensures a predictable, reproducible starting material that bypasses the need for hazardous and low-yielding late-stage fluorination or bromination steps[1].

Substituting 3-bromo-6-fluorochromone with its closest analogs introduces severe process and performance liabilities. Replacing it with 3-chloro-6-fluorochromone drastically reduces cross-coupling reactivity; the stronger C-Cl bond requires specialized, expensive phosphine ligands (e.g., Buchwald-type or PCy3) and elevated temperatures (>100 °C) to achieve satisfactory yields, increasing catalyst costs and risking thermal degradation of sensitive intermediates. Conversely, utilizing 3-iodochromones introduces handling instability, as the C-I bond is prone to light-induced degradation and premature dehalogenation. Furthermore, substituting with an unfluorinated 3-bromochromone yields downstream therapeutic candidates that suffer from rapid Phase I metabolic oxidation at the electron-rich C6 position, leading to poor in vivo half-lives and higher attrition rates in drug development workflows [1].

Cross-Coupling Efficiency and Catalyst Cost Reduction

In standard palladium-catalyzed cross-coupling workflows, the choice of the C3-halogen dictates the activation barrier and catalyst requirements. 3-Bromo-6-fluorochromone readily undergoes Suzuki-Miyaura coupling with arylboronic acids using cost-effective, standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 at moderate temperatures (60–80 °C), routinely achieving yields exceeding 80% [1]. In contrast, the 3-chloro-6-fluorochromone analog exhibits sluggish reactivity under these baseline conditions, requiring highly active, premium-priced ligands (such as PCy3) and harsher thermal conditions (>100 °C) to force the oxidative addition step.

Evidence DimensionSuzuki coupling activation temperature and catalyst requirement
Target Compound Data60–80 °C using standard Pd(PPh3)4 or Pd(dppf)Cl2
Comparator Or Baseline3-Chloro-6-fluorochromone: >100 °C requiring expensive specialized ligands (e.g., PCy3)
Quantified Difference20–40 °C reduction in processing temperature and elimination of premium ligand costs
ConditionsStandard Suzuki-Miyaura cross-coupling with arylboronic acids

Enables the use of cheaper, standard palladium catalysts and milder conditions, directly lowering scale-up costs and preventing thermal degradation.

Metabolic Stability of the 6-Fluoro Scaffold

The strategic placement of the fluorine atom at the C6 position of the chromone core provides a profound pharmacokinetic advantage over unfluorinated baselines. The C6 position in standard chromones and downstream isoflavones is highly susceptible to cytochrome P450-mediated hydroxylation. By utilizing 3-bromo-6-fluorochromone as the starting building block, the resulting synthesized libraries inherently possess a blocked C6 position [1]. This fluorine substitution not only prevents rapid Phase I metabolic clearance but also enhances the overall lipophilicity and membrane permeability of the final active pharmaceutical ingredients (APIs).

Evidence DimensionMetabolic blocking at the C6 position
Target Compound DataC6-fluorinated scaffold completely blocks Phase I hydroxylation at this site
Comparator Or BaselineUnfluorinated 3-bromochromone: High liability for rapid CYP450-mediated C6-hydroxylation
Quantified DifferenceElimination of the primary metabolic soft spot on the chromone A-ring
ConditionsIn vivo pharmacokinetic profiling of downstream isoflavone/chromone derivatives

Procuring the 6-fluoro building block prevents late-stage drug candidate failure due to poor metabolic stability, saving massive downstream R&D costs.

Chemoselectivity and Stability in Multicomponent Reactions

Halogenated chromones are frequently used in one-pot multicomponent reactions (MCRs) to synthesize fused heterocycles, where the identity of the halogen strictly governs chemoselectivity. While 3-iodochromones are highly reactive, they suffer from poor shelf-stability (light and heat sensitivity) and can alter the reaction pathway (e.g., selectively yielding 2-aminopyrroles in certain MCRs)[1]. 3-Bromo-6-fluorochromone offers the optimal balance: it is shelf-stable under standard storage conditions and provides predictable, controlled electrophilicity, ensuring high-fidelity conversion to the desired benzofuropyrimidines or substituted pyridines without the erratic dehalogenation side-reactions associated with the iodo-analogs.

Evidence DimensionReagent stability and chemoselective predictability
Target Compound Data3-Bromo-6-fluorochromone: High shelf-stability and controlled MCR reactivity
Comparator Or Baseline3-Iodochromones: Light-sensitive, prone to premature de-iodination and altered MCR pathways
Quantified DifferenceSignificantly longer shelf-life and elimination of dehalogenation impurities
ConditionsStorage under ambient laboratory conditions and use in base-promoted multicomponent cyclizations

Ensures batch-to-batch reproducibility and simplifies inventory storage requirements for industrial manufacturing.

Synthesis of Metabolically Stable Isoflavone Libraries

3-Bromo-6-fluorochromone is the premier precursor for generating 6-fluoro-isoflavone derivatives via palladium-catalyzed cross-coupling with arylboronic acids. Its use is highly recommended for medicinal chemistry programs targeting phytoestrogen analogs or kinase inhibitors where the C6-fluorine atom is required to prevent rapid hepatic clearance [1].

Development of Fused Benzofuropyrimidine Therapeutics

In the development of advanced heterocyclic therapeutics, this compound serves as an excellent bis-electrophile. It undergoes tandem Michael addition-elimination-cyclization reactions with amidines to form heavily functionalized benzofuro[3,2-d]pyrimidines. The bromo-substituent ensures the reaction proceeds with high chemoselectivity and yield compared to less reactive chloro-analogs [2].

Late-Stage Functionalization via Sonogashira Coupling

For materials science and chemical biology applications requiring extended conjugated systems, the C3-bromide allows for efficient Sonogashira alkynylation. The presence of the 6-fluoro group concurrently tunes the photophysical properties (e.g., fluorescence emission) of the resulting alkynyl-chromones, making it an ideal starting material for fluorescent probes [3].

XLogP3

2.5

Wikipedia

3-Bromo-6-fluorochromone

Dates

Last modified: 08-15-2023

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